1-Ethyl-2-isopropyl-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-isopropyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-Ethyl-2-isopropyl-1H-indol-5-amine typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents (ethyl and isopropyl groups) can be introduced through subsequent alkylation reactions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1-Ethyl-2-isopropyl-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-quinones under specific conditions.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-isopropyl-1H-indol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-isopropyl-1H-indol-5-amine involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1-Ethyl-2-isopropyl-1H-indol-5-amine can be compared with other indole derivatives such as:
Tryptophan: An essential amino acid with an indole core.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation. The uniqueness of this compound lies in its specific substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N2 |
---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-ethyl-2-propan-2-ylindol-5-amine |
InChI |
InChI=1S/C13H18N2/c1-4-15-12-6-5-11(14)7-10(12)8-13(15)9(2)3/h5-9H,4,14H2,1-3H3 |
InChI Key |
FWUPESMJGGEZMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C=C1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.